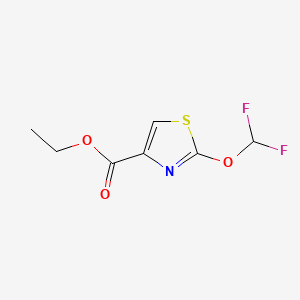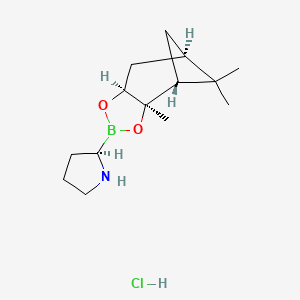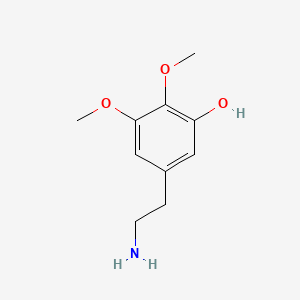
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It was first synthesized in the 1960s and has been used as a research chemical since the early 2000s. MDPV has been reported to have stimulant effects similar to amphetamines and cocaine, and it has been associated with a range of adverse effects, including addiction, psychosis, and death.
Mecanismo De Acción
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone acts as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the stimulant effects of 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone. 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone also acts as a norepinephrine reuptake inhibitor and a serotonin reuptake inhibitor, which contributes to its overall effects on the central nervous system.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone has been found to have a range of biochemical and physiological effects on the central nervous system. It has been reported to increase locomotor activity, induce hyperthermia, and cause anorexia in animal models. In humans, 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone has been associated with a range of adverse effects, including agitation, paranoia, hallucinations, and cardiovascular effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone has been used in scientific research to study its effects on the central nervous system. It has been found to be a useful tool for studying the dopamine system and its role in addiction and other psychiatric disorders. However, the use of 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone in research is limited by its potential for abuse and its adverse effects on human health.
Direcciones Futuras
There are several future directions for research on 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone. One area of interest is the development of new treatments for addiction and other psychiatric disorders that target the dopamine system. Another area of interest is the development of new synthetic cathinones that have fewer adverse effects than 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone. Additionally, further research is needed to fully understand the mechanisms of action of 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone and its effects on the central nervous system.
Métodos De Síntesis
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone is synthesized from 3,4-methylenedioxyphenyl-2-propanone (MDP2P) and 4-methylphenyl-2-nitropropene (4-MeP2NP) using a reductive amination reaction. The reaction is typically carried out using sodium borohydride as a reducing agent and an acid catalyst. The resulting product is then purified using chromatography techniques to obtain pure 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone.
Aplicaciones Científicas De Investigación
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the stimulant effects of 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone.
Propiedades
Número CAS |
1391054-19-5 |
|---|---|
Nombre del producto |
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone |
Fórmula molecular |
C21H20O2 |
Peso molecular |
304.389 |
Nombre IUPAC |
3-(4-methoxynaphthalen-1-yl)-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C21H20O2/c1-15-7-9-17(10-8-15)20(22)13-11-16-12-14-21(23-2)19-6-4-3-5-18(16)19/h3-10,12,14H,11,13H2,1-2H3 |
Clave InChI |
OAEYOACAIORYEB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC=C(C3=CC=CC=C23)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



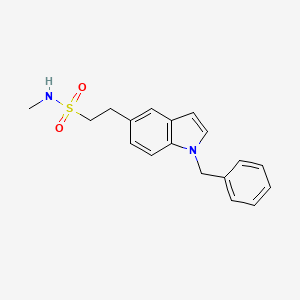
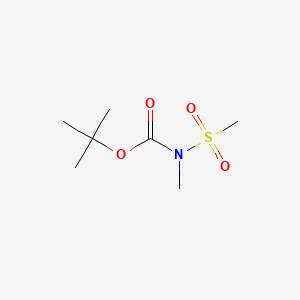
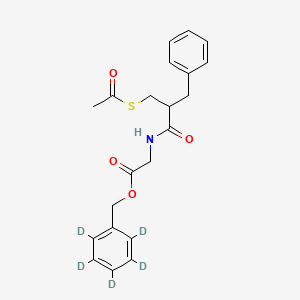
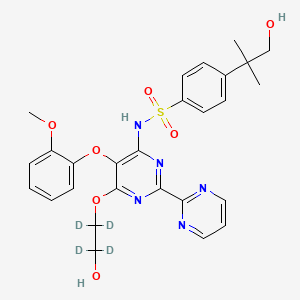
![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine](/img/structure/B588150.png)

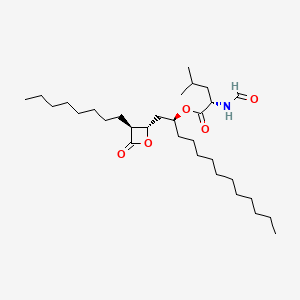
![4-Azido-2,3,5,6-tetrafluoro-N-[3-(trimethoxysilyl)propyl]benzamide](/img/structure/B588153.png)

![1H-Cyclopropa[e]imidazo[1,2-a]pyridine](/img/structure/B588157.png)

